![molecular formula C30H30NO3PS B6290471 [S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-84-7](/img/structure/B6290471.png)
[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
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Description
“[S®]-N-[®-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a compound with the molecular formula C30H30NO3PS . It is also known by its synonyms, which include “®-N-[(S)-6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-ylmethyl]-2-methylpropane-2-sulfinamide” and "2565792-39-2" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group, a diphenylphosphino group, and a 2-methylpropane-2-sulfinamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 515.6 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass are 515.16840199 g/mol .Scientific Research Applications
Metal–Organic Frameworks (MOFs)
The benzo[d][1,3]dioxol-5-yl moiety of the compound is structurally similar to dioxole-BDC, which is used in the synthesis of MOFs . MOFs are highly porous materials that have applications in gas storage, separation, and catalysis. The dioxole functionalization can influence the physical properties of MOFs, such as thermal stability and gas sorption capabilities.
Organoselenium Compounds
Organoselenium chemistry is a field of growing interest due to the biological and pharmaceutical applications of these compounds. The benzo[d][1,3]dioxol-5-yl group is part of novel organoselenium compounds that have been synthesized and characterized for potential use in biochemistry and catalysis .
Kinase Inhibition
Compounds containing the benzo[d][1,3]dioxol-5-yl group have shown high selectivity for kinases . Kinase inhibitors are significant in the treatment of cancer as they can regulate the activity of proteins involved in the growth and spread of cancer cells.
Antimalarial Activity
The same benzo[d][1,3]dioxol-5-yl group has also been associated with inhibitory activity against malaria parasites . This suggests that the compound could be studied for its potential as an antimalarial agent, contributing to the fight against this life-threatening disease.
properties
IUPAC Name |
(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVIRCGVEIEVNU-JQMWFGOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% |
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